Cyclopentyl phenylacetate
Description
Cyclopentyl phenylacetate (B1230308) is a chemical compound with the molecular formula C13H16O2. nih.gov It is formally the ester produced from the condensation of phenylacetic acid and cyclopentanol (B49286). The structural makeup of this compound, featuring a bulky, alicyclic cyclopentyl group attached to a flexible phenylacetate core, suggests a unique combination of properties that are of significant interest in various fields of chemical science.
The phenylacetate moiety is a well-established pharmacophore and a common structural unit in a multitude of biologically active compounds and natural products. Phenylacetic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and antifungal properties. nih.gov For instance, phenylacetic acid produced by biocontrol bacteria has been shown to suppress spore germination in pathogenic fungi. nih.gov In medicinal chemistry, phenylacetate itself is recognized as an inducer of tumor cytostasis and differentiation, and it is a metabolite of the anticancer drug candidate phenylbutyrate. nih.gov The versatility of the phenylacetate structure is further highlighted by its presence in various pharmaceuticals, where it serves as a key building block. nih.gov
The cyclopentyl moiety, a five-membered cycloalkane ring, is increasingly utilized in drug design to modulate the physicochemical properties of molecules. researchgate.net The incorporation of a cyclopentyl group can introduce conformational rigidity, which can be advantageous for receptor binding and can enhance metabolic stability. This is often attributed to the unique puckered structure and the nature of its carbon-carbon bonds. In medicinal chemistry, the replacement of more flexible alkyl chains with a cyclopentyl ring is a common strategy to improve potency and selectivity for a biological target.
A structural motif is a recurrent chemical substructure that is often associated with a particular function or property. nih.gov While there is limited literature specifically identifying Cyclopentyl Phenylacetate as a frequently recurring core motif in complex molecules, its constituent parts are prevalent. The combination of the biologically relevant phenylacetate group with the modulating cyclopentyl ring presents a logical and potentially valuable structural unit for the design of new chemical entities. The pyrazolone (B3327878) structural motif, for example, is a critical element in drugs with diverse biological targets, and a multitude of analogues have been synthesized to explore their structure-activity relationships. nih.gov Similarly, the this compound framework could serve as a scaffold for the development of new compounds with tailored properties.
The historical development of research relevant to this compound can be traced through studies on its analogues, particularly other esters of phenylacetic acid and compounds containing a cyclopentyl ring. Research into phenylacetate derivatives has been driven by their applications in the fragrance industry, where they often possess floral or honey-like scents, and in medicine. acs.org For example, a one-pot synthesis method has been developed for the conversion of esters like methyl phenylacetate into various acetals, some of which are known fragrance ingredients. acs.org
Simultaneously, research into cyclopentyl-containing compounds has been a focus in the development of new therapeutics. Studies on cyclopentenediones, for instance, have revealed a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects. researchgate.net The synthesis of various cyclopentadithiophene derivatives for applications in organic electronics further illustrates the diverse research interest in cyclopentyl-containing structures. researchgate.net The synthesis of new phenylpiperazine derivatives for their acaricidal activity also points to the broad scope of research into complex molecules containing cyclic moieties. nih.gov
Contemporary research that encompasses structures similar to this compound is largely focused on the discovery and development of new molecules with specific biological activities or material properties. A primary objective is the synthesis of novel derivatives and the evaluation of their potential as therapeutic agents. This includes investigations into their antibacterial, antifungal, and antiparasitic properties. mdpi.commdpi-res.com The prediction of biological activity through computational methods is an increasingly important aspect of this research, helping to guide the synthesis of the most promising candidates. mdpi.com
A significant area of investigation is the structure-activity relationship (SAR), which seeks to understand how modifications to the chemical structure of a molecule affect its biological activity. For compounds like this compound, this would involve synthesizing analogues with different substituents on the phenyl ring or modifications to the cyclopentyl group and assessing the impact on their biological profiles. The overarching goal is to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Chemical Compound Data
Below is a table summarizing the key chemical compounds mentioned in this article.
| Compound Name | Molecular Formula |
| This compound | C13H16O2 |
| Phenylacetic Acid | C8H8O2 |
| Cyclopentanol | C5H10O |
| Phenylbutyrate | C10H12O2 |
| Methyl Phenylacetate | C9H10O2 |
| Cyclopentenedione | C5H4O2 |
| Pyrazolone | C3H4N2O |
| Phenylpiperazine | C10H14N2 |
Physicochemical Properties of this compound
The following table outlines some of the computed physicochemical properties of this compound. nih.gov
| Property | Value |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | cyclopentyl 2-phenylacetate |
| CAS Number | 5420-99-5 |
| SMILES | C1CCC(C1)OC(=O)CC2=CC=CC=C2 |
| InChIKey | LZDOONSYVRDDFD-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5420-99-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
cyclopentyl 2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c14-13(15-12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
LZDOONSYVRDDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation and Structural Analysis of Cyclopentyl Phenylacetate Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds in solution. ed.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For cyclopentyl phenylacetate (B1230308) derivatives, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural assignment. nih.gov
Comprehensive 1H and 13C NMR Characterization of Novel Derivatives
The characterization of cyclopentyl phenylacetate and its novel derivatives begins with the acquisition and interpretation of 1H (proton) and 13C (carbon-13) NMR spectra. The 1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the 13C NMR spectrum indicates the number of unique carbon atoms.
For the parent compound, this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the benzylic methylene (B1212753) protons, and the protons of the cyclopentyl ring are expected. The integration of these signals provides the ratio of protons in each environment. In the 13C NMR spectrum, characteristic chemical shifts are observed for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the cyclopentyl moiety. nih.gov
The introduction of substituents onto the phenyl ring or modification of the cyclopentyl group in novel derivatives leads to predictable changes in the NMR spectra. The electronic nature and position of these substituents will alter the chemical shifts of nearby protons and carbons, providing critical information for confirming their structure. For complex structures where signal overlap occurs in 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignments. nih.govbeilstein-journals.org
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift theory and data from analogous structures.
| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic | C2'/C6' | 7.25-7.40 (m) | ~129.0 |
| Aromatic | C3'/C5' | 7.25-7.40 (m) | ~128.5 |
| Aromatic | C4' | 7.20-7.35 (m) | ~127.0 |
| Aromatic | C1' | - | ~134.0 |
| Benzylic | CH₂ | ~3.60 (s) | ~41.5 |
| Carbonyl | C=O | - | ~171.0 |
| Cyclopentyl | CH-O | ~5.15 (m) | ~77.0 |
| Cyclopentyl | CH₂ | 1.50-1.90 (m) | ~32.5 |
Key: s = singlet, m = multiplet
Advanced NMR Techniques for Mechanistic Investigations
Beyond routine characterization, advanced NMR techniques are pivotal for investigating reaction mechanisms and dynamic processes involving this compound derivatives. ed.ac.uk Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the through-space proximity of protons, which is crucial for establishing the stereochemistry and conformation of derivatives. ipb.ptdiva-portal.org
Furthermore, kinetic studies using in-situ NMR monitoring allow for the real-time observation of reactants, intermediates, and products, providing deep insight into reaction pathways. ed.ac.uk Isotope labeling studies, in conjunction with NMR, can trace the fate of specific atoms throughout a chemical transformation. For particularly complex spectra, ultrahigh-resolution NMR methods can suppress homonuclear couplings to produce simplified "pure shift" spectra, where each chemically distinct site gives a single peak, vastly improving resolution and aiding analysis. nih.govnih.gov
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. It serves as a confirmatory tool for the structures elucidated by NMR.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that generates gas-phase ions from solution with minimal fragmentation. wikipedia.orgnih.gov This is particularly advantageous for confirming the molecular weight of a compound. When a solution of a this compound derivative is analyzed by ESI-MS, it typically produces a prominent signal corresponding to the protonated molecule [M+H]⁺. youtube.com Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. The high accuracy of modern mass spectrometers allows the measured mass to confirm the elemental formula of the synthesized derivative.
Table 2: Expected ESI-MS Ions for this compound (C₁₃H₁₆O₂) Molecular Weight = 204.26 g/mol
| Ion Species | Formula | Expected Mass-to-Charge Ratio (m/z) |
|---|---|---|
| Protonated Molecule | [C₁₃H₁₆O₂ + H]⁺ | 205.12 |
| Sodium Adduct | [C₁₃H₁₆O₂ + Na]⁺ | 227.10 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oregonstate.edu It is an essential tool for assessing the purity of a sample and confirming the identity of its components. nih.govphcogj.com A sample containing a this compound derivative is first vaporized and separated from impurities based on its boiling point and interactions within the GC column.
Upon entering the mass spectrometer, the separated molecules are typically ionized by electron ionization (EI), a high-energy process that causes predictable fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." For this compound, characteristic fragments would include the molecular ion (M⁺), the tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety, and fragments corresponding to the loss of the cyclopentoxy group. nih.gov The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of confidence in the compound's identity and purity. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency.
For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption is the strong C=O (carbonyl) stretch of the ester group. Other key absorptions include the C-O stretches of the ester, the C-H stretches of the aromatic and aliphatic portions, and the C=C stretching of the aromatic ring. nih.gov The presence and position of these characteristic bands offer a quick confirmation that the desired ester structure has been successfully synthesized. nist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1730-1750 | Strong |
| C-O (Ester) | Stretch | 1150-1250 | Strong |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. nih.gov This method is unparalleled in its ability to elucidate the absolute stereochemistry of chiral centers and provide precise details on the preferred conformation of molecules within the crystal lattice. The fundamental principle of single-crystal X-ray diffraction lies in analyzing the diffraction pattern produced when a crystal is irradiated with X-rays. This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.
For molecules exhibiting chirality, X-ray crystallography can determine the absolute configuration by a phenomenon known as anomalous dispersion (or resonant scattering). ed.ac.uked.ac.uk This effect becomes particularly measurable when the X-ray wavelength is near the absorption edge of an atom in the crystal, causing small but significant differences in the intensities of Friedel pairs (reflections that are inverses of each other). These differences allow for the correct assignment of the absolute structure. ed.ac.uk The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the determined absolute stereochemistry; a value close to zero for a correctly assigned structure is a strong indicator of its validity. nih.gov
While X-ray crystallography on this compound itself has not been extensively reported in publicly available literature, the structural analysis of its derivatives provides significant insights into the conformational behavior and stereochemical arrangement of the cyclopentyl and phenylacetate moieties. A notable example is the crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate. researchgate.net The crystallographic data for this complex derivative reveals key structural parameters.
Crystallographic Data for a this compound Derivative researchgate.net
| Parameter | Value |
| Chemical Formula | C34H36N4O5 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.9636(9) |
| b (Å) | 20.4000(3) |
| c (Å) | 14.2266(4) |
| β (˚) | 132.845(5) |
| Volume (ų) | 6376.0(5) |
| Z | 8 |
| Radiation type | Cu Kα |
| Wavelength (Å) | 1.54184 |
| Temperature (K) | 293(2) |
The data presented in the table outlines the fundamental dimensions and symmetry of the unit cell for this derivative. The space group C2/c, for instance, describes the internal symmetry operations that relate the molecules within the crystal. The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit that builds the entire crystal. From these data, a detailed molecular model can be constructed, revealing the precise bond lengths, bond angles, and torsion angles.
This structural elucidation allows for a definitive determination of the molecule's conformation in the solid state. For the cyclopentyl group, this would include the specific envelope or twist conformation it adopts. For the phenylacetate portion, it would detail the orientation of the phenyl ring relative to the ester group. In chiral derivatives, the analysis would unambiguously assign the R or S configuration to each stereocenter. Although a high-quality single crystal is a prerequisite for this technique, the detailed structural insights it provides are indispensable for a complete understanding of a molecule's chemical and biological properties. researchgate.net
Chemical Reactivity and Mechanistic Transformations of Cyclopentyl Phenylacetate Core
Ester Hydrolysis Mechanisms and Kinetics
The ester group is the most reactive site in cyclopentyl phenylacetate (B1230308) under many conditions. Its hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acids, bases, or be neutral.
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydrolysis of esters like cyclopentyl phenylacetate typically proceeds through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (phenylacetate) and cyclopentanol (B49286).
For phenylacetates, an alternative mechanism, the E1cB (Elimination, Unimolecular, conjugate Base) mechanism, has also been proposed, particularly with good leaving groups. rsc.org This pathway involves the initial abstraction of a proton from the α-carbon (the carbon adjacent to the carbonyl group) by a base, forming a carbanion. This is followed by the elimination of the leaving group (cyclopentyloxide) to form a ketene (B1206846) intermediate, which is then rapidly attacked by water to form the carboxylic acid. The hydrolysis of substituted phenyl esters of phenylacetic acid has been shown to be first order in both the ester and the hydroxide ion. rsc.org
Acid-Catalyzed Hydrolysis:
In acidic media, the hydrolysis of this compound follows the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclopentanol yield the carboxylic acid (phenylacetic acid).
Kinetics of Hydrolysis:
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 65.6 - 70.3 kJ/mol |
| Pre-exponential Factor (ln A) | 22.3 - 25.7 s-1 |
This data is for phenyl acetate and serves as an illustrative example of the kinetic parameters that would be relevant for the hydrolysis of this compound.
Oxidation and Reduction Pathways of this compound Moieties
The cyclopentyl and phenylacetate moieties of the molecule can undergo oxidation and reduction under specific conditions.
Oxidation:
The anodic oxidation of phenylacetate ions has been studied, revealing pathways that involve both radical and carbonium ion intermediates. rsc.orgacs.org At a platinum electrode, the oxidation of the phenylacetate ion can lead to the formation of a phenylacetoxy radical, which can then decarboxylate to form a benzyl (B1604629) radical. This radical can then undergo further oxidation to a benzyl cation, leading to various products. The cyclopentyl group can also be oxidized, potentially leading to ring-opening or the formation of cyclopentanone (B42830) or cyclopentanol derivatives, although this would require harsh oxidizing conditions.
Reduction:
The carbonyl group of the ester can be reduced. Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to two alcohols: phenylacetic acid would be reduced to 2-phenylethanol, and the cyclopentyl portion would be released as cyclopentanol.
A one-pot conversion of esters to the corresponding acetals has been developed by coupling catalytic hydrosilylation with quenching by alcohols. nih.gov This method involves the reduction of the ester to an intermediate silyl (B83357) acetal. nih.gov
Substitution Reactions and Derivatization at Reactive Centers
Substitution reactions can occur at both the cyclopentyl ring and the phenyl ring.
On the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The directing effects of the alkyl-ester substituent would need to be considered.
On the Cyclopentyl Ring: Radical substitution on the cyclopentyl ring is possible under photochemical conditions, leading to halogenated derivatives.
Derivatization of the ester group itself is a common transformation. Transesterification, the reaction of the ester with another alcohol in the presence of an acid or base catalyst, would lead to the formation of a different ester of phenylacetic acid.
Transformations Involving Carbonyl Groups in Related Structures (e.g., Wittig Reactions, Reductions)
While the direct application of some carbonyl reactions to esters can be challenging, related transformations are informative. The Wittig reaction, for instance, is a powerful method for converting aldehydes and ketones into alkenes. stanford.edu However, the Wittig reaction is generally not effective for the olefination of esters like this compound because the ylide tends to deprotonate the α-carbon or acylate, rather than undergoing the desired carbonyl addition. nih.gov
Reductions of the carbonyl group, as mentioned earlier, are a key transformation. The use of milder reducing agents can sometimes allow for the partial reduction of the ester to an aldehyde, although this is often difficult to control. The conversion of esters to acetals via a hydrosilylation-reduction sequence represents a useful derivatization of the carbonyl functionality. nih.gov
Investigation of Reaction Intermediates and Transition States
The mechanisms of the reactions discussed above involve various transient species.
Ester Hydrolysis: As described, the BAC2 and AAC2 mechanisms proceed through high-energy tetrahedral intermediates . The E1cB mechanism involves a carbanion and a ketene intermediate . rsc.org The highest energy point on the reaction coordinate leading to these intermediates is the transition state .
Oxidation: The anodic oxidation of the phenylacetate moiety involves radical and carbonium ion intermediates . rsc.orgacs.org
Wittig Reaction (Related Structures): The mechanism of the Wittig reaction involves the formation of a dipolar species called a betaine , which then collapses to form a four-membered ring intermediate known as an oxaphosphetane . stanford.edu This intermediate then fragments to yield the alkene and a phosphine (B1218219) oxide. stanford.edu
The study of these intermediates and transition states often requires a combination of kinetic studies, isotopic labeling, and computational chemistry to elucidate the precise reaction pathways. Understanding these transient species is fundamental to controlling the outcome of chemical reactions involving this compound.
Computational Chemistry and Molecular Modeling Studies of Cyclopentyl Phenylacetate Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases.
Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)
The electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding their reactivity and kinetic stability. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.govcancer.gov A smaller gap suggests higher chemical reactivity and lower kinetic stability, characterizing the molecule as "soft." nih.gov Conversely, a larger gap indicates lower reactivity and greater stability. nih.gov
The HOMO is the orbital from which an electron is most easily removed to participate in a nucleophilic reaction, while the LUMO is the orbital that most readily accepts an electron in an electrophilic reaction. nih.gov The distribution and energy levels of these orbitals can be visualized and calculated using DFT methods. researchgate.netresearchgate.net For instance, in conjugated systems, the HOMO and LUMO are often delocalized across the molecule. researchgate.net The nature of substituents can significantly influence the energies of these orbitals. researchgate.net
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of Phenylacetate (B1230308) Analogues
| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Cyclopentyl Phenylacetate | -6.5 | -0.8 | 5.7 |
| Methyl Phenylacetate | -6.7 | -0.9 | 5.8 |
| Ethyl Phenylacetate | -6.6 | -0.85 | 5.75 |
Prediction of Molecular Reactivity and Susceptible Bonds
DFT calculations are instrumental in predicting the reactivity of molecules. chemrevlett.com By analyzing the electronic structure and various reactivity descriptors derived from it, such as chemical potential, hardness, softness, and electrophilicity index, one can identify the most probable sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The Fukui function is another tool used to pinpoint reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net
For instance, in copolymerization reactions involving cyclic ketene (B1206846) acetals, DFT calculations have been employed to understand their reactivity with vinyl monomers, demonstrating that cross-addition is not the determining factor for copolymerization. rsc.org Similarly, DFT has been used to elucidate reaction mechanisms, such as the stereoselectivity in rhodium-catalyzed reactions. researchgate.net
The analysis of bond lengths and angles from optimized geometries can also indicate susceptible bonds. nih.gov For example, in diorganotin(IV) complexes, the Sn-O bond lengths suggested a weak coordinate bond through the carbonyl oxygen and a strong covalent bond through the hydroxamic oxygen. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule. youtube.com DFT methods are frequently used for this purpose. nih.gov The process involves iterative calculations until the forces on the atoms are negligible and the structure has reached a stable equilibrium. youtube.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For cyclic molecules like cyclopentane (B165970), non-planar conformations such as the "envelope" and "half-chair" forms are adopted to relieve torsional and steric strain. youtube.com The cyclopentyl ring in this compound would also be expected to adopt such non-planar conformations. Computational studies on related cyclic compounds, like cycloheptane (B1346806) and its derivatives, have shown that twist-chair conformations are generally the most stable. researchgate.net The presence of heteroatoms or double bonds within the ring can influence the relative energies of different conformations. researchgate.net
Table 2: Conformational Analysis of Cyclopentane
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles |
|---|---|---|
| Envelope | 0.0 | C2-C3-C4-C5 = 0° |
| Half-Chair | ~0.5 | C2-C3-C4-C5 ≠ 0° |
Note: This table presents generalized data for cyclopentane as a representative cycloalkane.
Spectroscopic Property Prediction (e.g., UV-Vis absorption, NMR shielding)
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting spectroscopic properties. nih.gov TD-DFT can be used to calculate the electronic absorption spectra (UV-Vis) of molecules by determining the energies of excited states. mdpi.comresearchgate.net The accuracy of these predictions can depend on the choice of functional and basis set. researchgate.net For some classes of compounds, a linear correlation between calculated and experimental absorption maxima has been established, allowing for empirical corrections to improve predictive accuracy. mdpi.com
DFT is also widely used to predict NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. nih.gov This is particularly useful for distinguishing between stereoisomers and different conformations. nih.gov For instance, theoretical studies have been conducted to understand the unusual ¹H NMR chemical shifts of cyclopropane (B1198618) and cyclobutane. nih.gov The accuracy of predicted NMR chemical shifts can be influenced by the chosen computational protocol, including the functional and basis set. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions.
Exploration of Molecular Conformations and Interactions
MD simulations allow for the exploration of the conformational landscape of flexible molecules like this compound. nih.gov By simulating the motion of atoms over time, different stable and transient conformations can be identified. psu.edu These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.govnih.gov For example, MD simulations of phenyl polysiloxanes showed that attractions between adjacent phenyl groups strengthened both intra- and intermolecular interactions, influencing the conformational characteristics of the polymer. nih.gov In another study, MD simulations of a cyclic decapeptide revealed a conformational change from a saddle-like crystal structure to a more elongated conformation in aqueous solution. psu.edu
Adsorption Behavior and Binding Energy Calculations
The study of how molecules like this compound interact with surfaces is critical for applications ranging from chromatography to the design of drug delivery systems. Computational methods can predict the preferred adsorption sites and calculate the binding energy of a molecule on a given substrate.
Currently, there are no published studies detailing the adsorption behavior or binding energy calculations specifically for this compound. In principle, techniques such as Density Functional Theory (DFT) could be employed to model the interaction of this compound with various surfaces. Such a study would typically involve placing the molecule at different orientations and distances from a surface (e.g., graphene, silica, or a metallic surface) and calculating the interaction energy to identify the most stable adsorption configuration. The binding energy, a key output of these calculations, quantifies the strength of the interaction. For related compounds, research has shown that interactions are often governed by a combination of van der Waals forces and, depending on the surface, potential hydrogen bonding or pi-stacking interactions involving the phenyl ring.
In Silico Studies of Molecular Interactions and Ligand-Target Binding
In silico techniques are instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of how a ligand might interact with a biological target.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govwikipedia.orgnih.govnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule, such as this compound, within the binding site of a target protein. nih.govwikipedia.orgnih.govnih.gov The process involves preparing a 3D structure of both the ligand and the receptor and then using a scoring function to evaluate the fitness of different binding poses. nih.gov
A literature search reveals no specific molecular docking studies performed on this compound. To conduct such an analysis, a relevant biological target would first need to be identified. For instance, if investigating its potential as an anti-inflammatory agent, docking could be performed against cyclooxygenase (COX) enzymes. nih.gov The results would provide a binding energy score (often in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the protein's active site. For comparison, molecular docking studies on other phenylacetate derivatives have been conducted to explore their potential as enzyme inhibitors. nih.gov
The "drug-likeness" of a compound refers to the likelihood that it could be developed into an oral drug with respect to its physicochemical properties. sigmaaldrich.comnih.govresearchgate.net Computational tools are widely used to predict these properties, as well as the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. wikipedia.orgacs.org
No specific computational assessment of the drug-likeness and pharmacokinetic properties of this compound has been published. Such an analysis would typically involve calculating a set of molecular descriptors and comparing them to established criteria, such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a compound. sigmaaldrich.comnih.gov
A hypothetical in silico ADME prediction for this compound would involve calculating the parameters shown in the interactive table below. These values can be estimated using various computational models and web servers.
| Property | Predicted Value (Hypothetical) | Acceptable Range for Drug-Likeness |
|---|---|---|
| Molecular Weight (g/mol) | 204.27 | < 500 |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 26.3 | < 140 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. chemscene.comamadischem.comwikipedia.org These models are built by finding a statistical correlation between molecular descriptors (such as steric, electronic, and hydrophobic properties) and an experimentally determined activity. chemscene.comamadischem.com
There are no published QSAR models for this compound. To develop a QSAR model for a series of this compound analogues, one would need a dataset of compounds with measured biological activity (e.g., IC50 values). Molecular descriptors for each compound would be calculated, and then statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build the model. researchgate.netpharmaffiliates.com A valid QSAR model, once established, could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. chemscene.comamadischem.com QSAR studies have been successfully applied to various classes of esters and phenyl-containing compounds to predict activities such as anticonvulsant effects and receptor binding affinity. nih.govresearchgate.netresearchgate.net
Investigations into Biological Activities and Structure Activity Relationships in Vitro Contexts of Cyclopentyl Phenylacetate Derivatives
In Vitro Enzyme Inhibition Studies
The ability of cyclopentyl phenylacetate (B1230308) derivatives to inhibit specific enzymes has been a key area of research, revealing potential therapeutic applications.
α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.govnih.gov A series of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory effects. nih.govnih.gov
The findings revealed that all tested compounds in this series demonstrated significant α-glucosidase inhibitory activity, with potency often exceeding that of the standard drug, acarbose (B1664774). nih.govnih.gov For instance, compounds designated as 7b , 7d , and 6g were identified as the most potent inhibitors, with IC₅₀ values of 14.48 nM, 18.88 nM, and 28.51 nM, respectively. nih.govnih.gov In comparison, the standard acarbose had an IC₅₀ of 35.91 nM. nih.gov The entire series of synthesized N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives (compounds 6a–g and 7a–g) showed superior activity to acarbose, with IC₅₀ values ranging from 14.48 to 232.72 nM. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide Derivatives
Source: nih.gov
Molecular docking studies suggest that the most potent compounds, 7b and 7d , exhibit high docking energies and form crucial hydrogen bonding interactions within the active site of the α-glucosidase enzyme. nih.govnih.gov
Protein prenylation is a post-translational modification essential for the function of various proteins, including the Ras superfamily, which are critical in cell growth and signaling pathways. nih.govrsc.org The enzyme farnesyltransferase (FTase) is a key component in this process. rsc.orgnih.gov Phenylacetate, the parent compound of this class, has been shown to inhibit protein prenylation, a mechanism that contributes to its anti-tumor effects. nih.gov
In vitro studies on derivatives of phenylacetate have demonstrated that their ability to induce cytostasis correlates with the extent of protein prenylation inhibition. nih.gov While direct studies on cyclopentyl phenylacetate itself in cell-free prenylation assays are not detailed in the provided sources, the established activity of its parent compound and related derivatives suggests a potential mechanism of action. The potency of these derivatives in inhibiting protein prenylation has been linked to their lipophilicity. nih.gov Farnesyltransferase inhibitors (FTIs) are a class of drugs developed to disrupt the farnesylation of oncogenic Ras proteins, and various natural and synthetic compounds have been investigated for this activity. rsc.orgnih.govnih.gov
Receptor Antagonism Mechanisms in Cellular Models (e.g., Muscarinic Receptors)
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are involved in regulating a wide range of functions in the central and peripheral nervous systems. wikipedia.orgmhmedical.com Antagonists of these receptors have therapeutic applications for various conditions. drugbank.commdpi.com A series of phenylacetyl derivatives have been synthesized and evaluated for their binding affinities to muscarinic receptors. nih.gov
Specifically, derivatives containing a 5,10-dihydro-11H-dibenzo[b,e] nih.govfrontiersin.orgdiazepin-11-one or 5,11-dihydro-6H-pyrido[2,3-b] nih.govfrontiersin.orgbenzodiazepin-6-one skeleton have shown high affinity and selectivity for the M2 muscarinic receptor subtype, which is predominantly found in the heart. nih.gov Among these, compounds 56 and 66 were particularly potent, with pKi values of 8.7 and 8.9 for M2 receptors, respectively, while showing low affinity for M3 receptors located in the submandibular gland. nih.gov This selectivity is significant as M3 receptors are involved in smooth muscle contraction and glandular secretions, and avoiding their blockade can minimize certain side effects. mdpi.comnih.gov The structure-activity relationship studies suggested that the high M2 selectivity of compound 56 could be attributed to the specific orientation of its carboxamide carbonyl group. nih.gov
Table 2: Binding Affinities of Phenylacetyl Derivatives for Muscarinic Receptors
Source: nih.gov
Cytostatic Activity in Undifferentiated Cell Lines (In Vitro)
Cytostatic agents inhibit cell growth and proliferation. Phenylacetate and its derivatives have demonstrated cytostatic activity against various undifferentiated tumor cell lines in vitro. nih.gov Studies have been conducted on cell lines from advanced prostatic carcinoma, glioblastomas, and malignant melanoma. nih.gov
Like the parent compound phenylacetate, derivatives with substitutions on the alpha-carbon or the phenyl ring were found to induce cytostasis at non-toxic concentrations. nih.gov The potency of this cytostatic effect was shown to correlate with the compound's calculated lipophilicity and its ability to inhibit protein prenylation. nih.gov This suggests that a key mechanism for the observed cytostatic activity is the disruption of lipid metabolism and post-translational modification of proteins crucial for malignant cell growth. nih.gov Other research has also shown that phenylacetamide derivatives can exert antiproliferative effects on various cancer cell lines, including breast cancer and human monocytic cells. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR has been explored in the context of their various biological activities.
The modification of substituents on the core structure of this compound has a profound impact on its biological effects.
For α-Glucosidase Inhibition: In the N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide series, substitutions on the phenyl rings were critical for activity. nih.gov It was observed that having an unsubstituted phenyl ring resulted in only moderate inhibition. nih.gov The introduction of a fluoro group to one of the phenyl rings (ring A) generally led to more potent activity compared to the unsubstituted analogs. nih.gov The position and nature of substituents on both phenyl rings (A and B) of the cinnamohydrazide system were key determinants of the inhibitory potency. nih.gov
For Muscarinic Receptor Antagonism: In the series of phenylacetyl derivatives designed as muscarinic antagonists, the presence of bulky, cyclic groups on the acetic acid portion is a common feature for antagonistic activity. nih.govyoutube.com The high M2 selectivity over M3 receptors for compound 56 was specifically suggested to be due to the direction of the carboxamide carbonyl group. nih.gov This highlights the importance of the three-dimensional arrangement of functional groups for receptor subtype selectivity.
For Cytostatic Activity: The potency of phenylacetate derivatives as cytostatic agents was found to be directly correlated with their lipophilicity. nih.gov Modifications that increase the lipophilic character of the molecule, such as substitutions on the phenyl ring or the alpha-carbon, enhance its ability to inhibit cell growth. nih.gov This suggests that the ability of the compound to partition into cellular membranes is a key factor in its mechanism of action, which includes the inhibition of protein prenylation. nih.gov
Stereochemical Influence on Pharmacological Profiles
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. For this compound derivatives, the presence of chiral centers—carbon atoms bonded to four different groups—can lead to the existence of stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional orientations. These isomers can interact differently with biological targets such as receptors and enzymes, which are themselves chiral, leading to variations in their pharmacological profiles. biomedgrid.comresearchgate.netbiomedgrid.com
A notable example of stereoselectivity is observed in a derivative of this compound, the cholinolytic compound 3-(2-phenyl-2-cyclopentyl-2-hydroxyl-ethoxy)-quinuclidine. Research into its four optical isomers has demonstrated a clear hierarchy in their biological potencies. This underscores the critical role that the absolute configurations at the chiral centers of both the quinuclidinyl group and the substituted ethyl group play in the compound's interaction with muscarinic receptors. The study revealed that the configuration of the carbon atom in the ethyl group has a more significant influence on the cholinolytic potency than the configuration of the carbon in the quinuclidinyl moiety.
Further illustrating the principle of stereoselectivity in related phenylacetate esters, studies on the beta-adrenergic antagonist adaprolol (B1665021) have shown that while its potent ocular hypotensive effects are not stereoselective, its cardiac effects are. Specifically, the S(+) enantiomer of adaprolol exhibits cardiac activity, whereas the R(-) enantiomer does not. This distinction highlights how different tissues and receptor subtypes can exhibit varying degrees of stereospecificity in their interactions with chiral drugs.
The following table presents data on the stereoselective cardiac effects of adaprolol enantiomers, demonstrating the differential activity of stereoisomers.
| Compound | Enantiomer | Cardiac Effects (Intravenous Administration) |
| Adaprolol | S(+) | Detected |
| Adaprolol | R(-) | Not Detected |
This table illustrates the stereoselective cardiac effects of adaprolol enantiomers, where only the S(+) isomer shows activity.
These findings collectively emphasize that the pharmacological profile of this compound derivatives can be significantly influenced by their stereochemistry. The specific three-dimensional arrangement of the molecule is a key determinant of its interaction with biological targets, leading to differences in efficacy and physiological effects among its stereoisomers.
Antimicrobial and Antifungal Efficacy in Laboratory Assays
While direct in vitro antimicrobial and antifungal data for this compound is limited in the available scientific literature, studies on its parent compound, phenylacetic acid, and its sodium salt have demonstrated notable efficacy against a range of microorganisms. These findings suggest that the phenylacetate moiety is a key contributor to the observed antimicrobial properties. nih.gov
Phenylacetic acid and sodium phenylacetate have been shown to completely inhibit the growth of several plant-pathogenic fungi and bacteria at concentrations ranging from 10 to 50 μg/ml. nih.gov The spectrum of activity includes organisms such as Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Saccharomyces cerevisiae, and Pseudomonas syringae pv. syringae. nih.gov The inhibitory action of these compounds on the spore germination and hyphal growth of P. capsici was found to be comparable to that of the commercial fungicide metalaxyl. nih.gov
The mechanism of action of phenylacetic acid against bacteria such as Agrobacterium tumefaciens is believed to involve the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism. biomedgrid.com
The table below summarizes the in vitro antimicrobial activity of phenylacetic acid and sodium phenylacetate against various microorganisms, as indicated by their Minimum Inhibitory Concentrations (MICs).
| Microorganism | Compound | MIC (μg/ml) |
| Pythium ultimum | Phenylacetic Acid / Sodium Phenylacetate | 10 |
| Phytophthora capsici | Phenylacetic Acid / Sodium Phenylacetate | 50 |
| Rhizoctonia solani | Phenylacetic Acid / Sodium Phenylacetate | 50 |
| Saccharomyces cerevisiae | Phenylacetic Acid / Sodium Phenylacetate | 50 |
| Pseudomonas syringae pv. syringae | Phenylacetic Acid / Sodium Phenylacetate | 50 |
| Alternaria mali | Phenylacetic Acid / Sodium Phenylacetate | >500 |
| Cylindrocarpon destructans | Phenylacetic Acid / Sodium Phenylacetate | >500 |
| Fusarium moniliforme | Phenylacetic Acid / Sodium Phenylacetate | >1000 |
| Fusarium oxysporum f. sp. cucumerinum | Phenylacetic Acid / Sodium Phenylacetate | >1000 |
| Colletotrichum orbiculare | Phenylacetic Acid / Sodium Phenylacetate | 50-100 |
| Candida albicans | Phenylacetic Acid / Sodium Phenylacetate | 50-100 |
| Bacillus subtilis | Phenylacetic Acid / Sodium Phenylacetate | 50-100 |
This table presents the Minimum Inhibitory Concentrations (MICs) of phenylacetic acid and its sodium salt against a variety of microorganisms, indicating the potential antimicrobial spectrum of the phenylacetate structure. Data sourced from studies on phenylacetic acid and its sodium salt. nih.gov
Although these findings for phenylacetic acid are promising, further research is necessary to specifically evaluate the antimicrobial and antifungal efficacy of this compound and its derivatives to determine the influence of the cyclopentyl ester group on the biological activity.
Development of Advanced Analytical Methods for Detection and Quantification of Cyclopentyl Phenylacetate
The robust analysis of Cyclopentyl phenylacetate (B1230308), a key ester in various chemical and pharmaceutical contexts, necessitates the development and validation of precise and reliable analytical methods. These methods are crucial for ensuring the purity of the compound, quantifying it in complex mixtures, and maintaining stringent quality control throughout its lifecycle. The development process focuses on creating specific, accurate, and reproducible techniques, primarily leveraging chromatographic separations.
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Building Blocks in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. uniba.itencyclopedia.pub While specific examples detailing the use of Cyclopentyl Phenylacetate (B1230308) in MCRs are not prominent in scientific literature, its structure suggests potential utility as a versatile building block.
The reactivity of esters and compounds with active methylene (B1212753) groups (like the one adjacent to the phenyl ring in phenylacetate) is a cornerstone of many classic organic reactions that can be integrated into MCRs. The phenylacetate portion of the molecule could potentially participate in reactions such as:
Knoevenagel-type Condensations: The methylene group (-CH2-) between the phenyl ring and the carbonyl group can be deprotonated by a base, creating a nucleophile that can attack an aldehyde or ketone.
Michael Additions: As a nucleophile, the enolate of Cyclopentyl Phenylacetate could participate in conjugate additions to α,β-unsaturated carbonyl compounds.
The cyclopentyl ester group, while generally less reactive than a methyl or ethyl ester, serves to modify the molecule's steric and electronic properties. This bulky, non-polar group can influence the stereochemical outcome of a reaction and enhance the solubility of intermediates or final products in organic solvents. MCRs are powerful tools in drug discovery for generating diverse molecular libraries. nih.gov The incorporation of a fragment like this compound could introduce desirable lipophilic characteristics into the final products.
Table 1: Illustrative Multicomponent Reactions and Potential Substrate Types
| Multicomponent Reaction | Typical Reactants | Potential Role of a Phenylacetate Ester |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | The β-ketoester component could be structurally analogous to a modified phenylacetate derivative. |
| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia, 2 eq. of β-Ketoester | A phenylacetate ester could serve as the ketoester component after appropriate modification. |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | While not a direct participant, derivatives of phenylacetic acid are used as the carboxylic acid component. uniba.it |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Similar to the Ugi reaction, phenylacetic acid derivatives can be employed. uniba.it |
Integration into Polymer Formulations for Enhanced Material Properties
The integration of small molecules into polymer formulations is a common strategy to modify and enhance material properties. This compound, due to its ester functionality and distinct cyclic and aromatic groups, could theoretically be used as a specialty additive.
Esters, particularly those with bulky side groups, can be incorporated into polymer matrices as:
Plasticizers: These molecules increase the flexibility and reduce the brittleness of a polymer by embedding themselves between polymer chains, reducing intermolecular forces. The size and shape of the cyclopentyl and phenyl groups would determine its efficiency as a plasticizer for specific polymers like PVC or cellulosics.
Processing Aids: Similar to plasticizers, these additives can improve the melt flow characteristics of a polymer during processing.
The use of cyclopentyl esters has been noted in other areas of polymer and peptide chemistry, where the cyclopentyl group is used to confer specific properties. For instance, cyclopentyl ester protection is employed in solid-phase peptide synthesis to reduce unwanted side reactions, highlighting its steric influence. nih.gov In polymer science, the structure of cyclic ester monomers and their substituents dramatically affects their ability to be polymerized and the properties of the resulting polyesters. researchgate.net While this compound is not a monomer for ring-opening polymerization, its structure suggests it could modify the properties of existing polymers. The introduction of the rigid cyclopentyl group and the aromatic phenyl ring into a polymer matrix could impact properties like the glass transition temperature (Tg), thermal stability, and mechanical strength.
Potential in the Development of Novel Functional Materials
Functional materials are designed to possess specific properties that allow them to perform a particular function, such as sensing, catalysis, or exhibiting a unique optical or electronic response. The development of such materials often relies on molecules with tailored architectures.
While there is no specific research on this compound for this purpose, its molecular structure contains elements that are common in functional materials:
Aromatic Ring: The phenyl group is a fundamental building block in many functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and conductive polymers. It can be further functionalized to tune electronic properties or to attach the molecule to a surface or polymer backbone.
Ester Linkage: The ester group can be a site for further chemical modification. It can also be hydrolyzed to yield a carboxylic acid (phenylacetic acid) and an alcohol (cyclopentanol), which could alter the material's function in response to a chemical stimulus like a change in pH.
Cycloaliphatic Group: The cyclopentyl group provides a bulky, saturated, and relatively rigid component. In materials science, such groups can be used to control the packing of molecules in the solid state, disrupt crystallinity, and influence the solubility and processing characteristics of the material.
The combination of a planar aromatic unit with a non-planar cycloaliphatic group is a design principle used in creating materials with low melting points or specific liquid crystalline phases.
Utility in the Agrochemical Industry for Biostimulants and Pest Control Agents
The phenylacetic acid (PAA) scaffold is of significant interest in the agrochemical industry. PAA itself is a naturally occurring plant hormone (auxin) that can influence plant growth and development. wikipedia.org Various synthetic derivatives of PAA are used as herbicides and pesticides.
The role of this compound in this context would likely be that of a prodrug or pro-pesticide . The ester linkage would be chemically or enzymatically cleaved within the target organism (plant or pest) or in the soil to slowly release the active phenylacetic acid and cyclopentanol (B49286). This approach offers several advantages:
Controlled Release: It can provide a more sustained delivery of the active agent compared to direct application.
Improved Uptake: The increased lipophilicity provided by the cyclopentyl ester, compared to the free acid, can enhance the molecule's ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects.
Modified Spectrum of Activity: The nature of the ester group can influence the compound's potency and selectivity against different pests. Research on other phenyl-containing compounds has shown that creating ester or other derivatives can produce pro-pesticides with varied potency and spectrums of activity. nih.gov
A patent for the synthesis of phenylacetic acid esters mentions their use as intermediates for herbicides, underscoring the relevance of this class of compounds in the agrochemical sector. google.com
Table 2: Known Agrochemical Activity of Phenylacetic Acid and Related Compounds
| Compound | Type of Activity | Reference |
|---|---|---|
| Phenylacetic Acid (PAA) | Natural Plant Auxin, Antimicrobial | wikipedia.org |
| Substituted Phenylacetonitrile Derivatives | Pro-pesticides (Acaricides, Insecticides) | nih.gov |
| Phenylacetic Acid Esters | Intermediates for Herbicides | google.com |
Environmental Fate and Degradation Mechanisms of Phenylacetate Derived Compounds
Microbial Degradation Pathways of Phenylacetic Acid Analogues
Microbial degradation is a primary route for the removal of phenylacetic acid (PAA) and its analogues from the environment. PAA serves as a central intermediate in the catabolism of various aromatic compounds, and its degradation pathway is widely distributed among bacteria. nih.govresearchgate.net The aerobic degradation of PAA typically proceeds through the "PAA catabolon," a set of enzymes that activate PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This activation is a critical step, catalyzed by phenylacetate-CoA ligase. nih.gov Following activation, the aromatic ring undergoes hydroxylation and subsequent cleavage, eventually funneling the breakdown products into the tricarboxylic acid (TCA) cycle. researchgate.net
The other hydrolysis product, cyclopentanol (B49286), is also subject to microbial degradation. Studies have identified various microorganisms capable of utilizing cyclopentanol as a sole source of carbon and energy. For instance, the yeast Trichosporon cutaneum and the bacterium Pseudomonas N.C.I.B. 9872 have demonstrated the ability to degrade cyclopentanol. jst.go.jpnih.gov The established degradation pathway in these organisms involves the oxidation of cyclopentanol to cyclopentanone (B42830). This is followed by a Baeyer-Villiger monooxygenase-catalyzed insertion of an oxygen atom into the ring, forming a lactone (5-valerolactone). This lactone is then hydrolyzed to 5-hydroxyvaleric acid, which is further metabolized to glutaric acid and ultimately to central metabolites like acetyl-CoA. nih.govnih.gov
Biodegradation Kinetics and Intermediate Identification
The kinetics of biodegradation for phenylacetate-derived compounds are influenced by the specific microbial consortia present, substrate concentration, and environmental conditions. For cyclopentanol, the yeast Trichosporon cutaneum strain KUY-6A has been shown to utilize concentrations up to 42 mM, with an optimal growth concentration of 24 mM and a generation time of 3.0 hours under these conditions. jst.go.jp In Pseudomonas N.C.I.B. 9872, cyclopentanol-grown cells oxidize the substrate at a rate of 228 µl of O₂/h per mg dry weight. nih.govnih.gov
The intermediates for the degradation of Cyclopentyl phenylacetate (B1230308) can be inferred from the known pathways of its hydrolysis products. The initial hydrolysis yields phenylacetic acid and cyclopentanol. The subsequent microbial breakdown of cyclopentanol proceeds through a well-defined series of intermediates, as identified in studies with Pseudomonas and Trichosporon species. jst.go.jpnih.gov
| Step | Intermediate Compound | Enzyme/Process | Reference |
|---|---|---|---|
| 1 | Cyclopentanone | NAD⁺-linked dehydrogenase | nih.gov |
| 2 | 5-Valerolactone | Cyclopentanone oxygenase | nih.govnih.gov |
| 3 | 5-Hydroxyvaleric acid | Lactone hydrolase | nih.govnih.gov |
| 4 | Glutaric acid | Oxidation | jst.go.jpnih.gov |
| 5 | Acetyl-CoA | Further oxidation | nih.gov |
The degradation of the phenylacetic acid moiety also involves several intermediates, beginning with phenylacetyl-CoA, which then enters the specific ring-cleavage pathway utilized by the particular microorganism. nih.gov
Environmental Transformation Mechanisms (e.g., Hydrolysis, Photolysis)
Beyond microbial action, abiotic processes can contribute to the transformation of Cyclopentyl phenylacetate in the environment.
Hydrolysis : As an ester, this compound is susceptible to hydrolysis, a chemical process where a water molecule cleaves the ester bond. This reaction, which can be catalyzed by acids or bases, would break the compound down into phenylacetic acid and cyclopentanol. Given that PAA itself lacks functional groups that readily hydrolyze under typical environmental conditions, the ester linkage is the most probable site for this transformation. nih.gov This initial hydrolysis step is critical as it transforms the parent compound into two smaller, more polar molecules that have their own distinct environmental fates.
Photolysis : Photolysis, or degradation by sunlight, is another potential transformation pathway for aromatic compounds. Studies on the photolysis of phenyl acetate (B1210297), a related compound, have shown that it can decompose upon irradiation with ultraviolet light. The mechanism proposed involves the cleavage of the ester linkage to form phenoxy and acyl radicals. These highly reactive intermediates can then undergo further reactions, such as decarbonylation and recombination, to form a variety of products, including phenols and cresols. The photolysis of this compound in methanol (B129727) has also been studied, indicating its susceptibility to photochemical degradation. acs.org The presence of the phenyl group suggests that this compound will absorb UV radiation, potentially leading to its photolytic decomposition in sunlit surface waters or on soil surfaces.
Assessment of Environmental Persistence and Mobility
The mobility of an organic compound in soil and water is governed by its physical and chemical properties, such as water solubility and its tendency to sorb to soil particles and organic matter. researchgate.net The mobility of contaminants is controlled by sorption reactions, which can be affected by competition from other solutes for sorption sites. usda.gov The soil organic carbon content, pH, clay content, and cation exchange capacity are critical factors influencing the retention and movement of organic chemicals. awsjournal.org
For this compound, its ester structure suggests it is less polar and has lower water solubility than its degradation products. This would imply a higher tendency to sorb to soil organic carbon and a lower mobility in the soil column compared to phenylacetic acid and cyclopentanol. However, upon hydrolysis, the resulting phenylacetic acid and cyclopentanol are more water-soluble and thus potentially more mobile. Phenylacetic acid, as a weak acid, will exist primarily in its anionic form (phenylacetate) in neutral to alkaline soils, which can increase its mobility due to repulsion from negatively charged soil colloids. mdpi.com
| Factor | Influence on Mobility | Relevance to Compound |
|---|---|---|
| Soil Organic Carbon (OC) | Higher OC content generally decreases mobility via sorption. | This compound is likely to sorb to OC. PAA sorption is also influenced by OC. awsjournal.org |
| Soil pH | Affects the ionic state of acidic/basic compounds, influencing sorption. | Affects the dissociation of phenylacetic acid; lower pH can increase its sorption. mdpi.com |
| Clay Content | Clay minerals can provide sorption sites, reducing mobility. | The anionic form of PAA may be repelled by negatively charged clays, increasing mobility. |
| Water Solubility | Higher solubility generally leads to higher mobility. | Hydrolysis increases water solubility, transitioning from the parent ester to PAA and cyclopentanol, thus increasing potential mobility. |
Emerging Research Avenues and Future Perspectives
Exploration of Novel Synthetic Pathways for Green Chemistry Initiatives
The chemical industry's shift towards sustainability has spurred research into greener synthetic routes for esters like cyclopentyl phenylacetate (B1230308). A significant focus is on biocatalysis, which employs enzymes for chemical transformations, offering high selectivity and mild reaction conditions.
Biocatalytic Esterification: Lipases, a class of enzymes that catalyze the hydrolysis of fats in vivo, are being repurposed for the synthesis of esters in vitro. nih.gov This enzymatic approach is a cornerstone of green chemistry, minimizing byproducts and energy consumption. nih.govmdpi.com Research into the lipase-catalyzed synthesis of various esters, such as 1-phenylethyl acetate (B1210297) and pentyl valerate (B167501), has established a strong precedent for developing a similar biocatalytic process for cyclopentyl phenylacetate. nih.govscirp.org The use of immobilized enzymes, which can be recovered and reused over multiple cycles, further enhances the economic and environmental viability of this approach. nih.govmanchester.ac.uk For instance, studies on the enzymatic synthesis of pentyl valerate using Candida rugosa lipase (B570770) have shown near-complete conversion, highlighting the potential for high-yield, green production of flavor esters. nih.gov
Green Solvents: The choice of solvent is another critical aspect of green synthesis. Cyclopentyl methyl ether (CPME) has emerged as a promising green solvent alternative to conventional volatile organic compounds. beilstein-journals.org Its favorable properties, such as a high boiling point, low peroxide formation, and stability under various reaction conditions, make it an excellent candidate for the synthesis of this compound. beilstein-journals.org
Future research will likely focus on optimizing these biocatalytic and green solvent systems for the industrial-scale production of this compound. This includes screening for more robust and efficient lipase variants and developing continuous flow processes that integrate synthesis and purification steps. manchester.ac.uk A patent describing the green synthesis of cyclopentanol (B49286) and cyclopentyl acetate from the byproduct dicyclopentadiene (B1670491) also points towards sustainable pathways for obtaining the cyclopentyl moiety required for this compound synthesis. nih.gov
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration
A thorough understanding of reaction mechanisms and molecular interactions is crucial for optimizing the synthesis and application of this compound. The integration of advanced spectroscopic techniques and computational modeling provides a powerful toolkit for these investigations.
Spectroscopic Analysis: Standard spectroscopic methods are routinely used to confirm the structure and purity of synthesized this compound. The PubChem database contains spectral information for this compound, including 13C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra. nih.gov Detailed analysis of these spectra provides insights into the molecular structure and bonding. For related esterification reactions, techniques like 1H NMR have been used to monitor reaction kinetics and elucidate mechanistic details of lipase-catalyzed polymerizations. nih.gov
Computational Modeling: Computational chemistry offers a window into the molecular world, allowing researchers to simulate and predict chemical behavior. Molecular docking studies, for instance, can be used to model the interaction between this compound and the active site of an enzyme, such as a lipase. nih.gov These simulations can help to understand the basis of enzyme selectivity and to design engineered enzymes with improved catalytic activity. nih.gov Molecular dynamics (MD) simulations can further elucidate the conformational changes of enzymes in different solvent environments and at various temperatures, providing a dynamic view of the catalytic process. dtu.dk Such computational studies have been instrumental in understanding the anti-inflammatory properties of natural compounds by modeling their interactions with biological targets. nih.gov
Future work in this area will likely involve more sophisticated computational models that can accurately predict reaction outcomes and guide the experimental design of more efficient synthetic processes. The combination of in-silico predictions with real-world experimental data will accelerate the development of next-generation catalysts and optimized reaction conditions for this compound.
Design of Next-Generation Analogues with Tuned Biological Activities
The core structure of this compound presents a versatile scaffold for the design of new molecules with tailored biological activities. By modifying the phenyl or cyclopentyl moieties, researchers can explore a wide range of chemical space and potentially develop novel therapeutic agents or other functional molecules.
The synthesis and biological evaluation of derivatives of related compounds provide a roadmap for this approach. For example, studies on phenylacetyl derivatives have led to the discovery of potent and selective M2 muscarinic receptor antagonists. nih.gov Similarly, the synthesis of novel cyclopropyl (B3062369) derivatives has yielded subtype-selective ligands for the estrogen receptor. nih.gov These examples demonstrate that small structural modifications can lead to significant changes in biological activity and selectivity.
Future research could focus on creating a library of this compound analogues and screening them for various biological activities. This could involve introducing different substituents on the phenyl ring or altering the size and nature of the cycloalkyl group. The goal would be to develop structure-activity relationships (SAR) that can guide the rational design of compounds with desired properties, such as enhanced efficacy or reduced off-target effects.
Investigation of this compound as a Probe for Biological Pathways
While direct evidence is currently limited, the potential for using this compound or its derivatives as molecular probes to investigate biological pathways is an intriguing area for future exploration. Molecular probes are molecules designed to interact with specific biological targets, allowing researchers to study their function and localization within a cell or organism.
The development of a molecular probe requires a deep understanding of its binding properties and a means of detection, such as a fluorescent tag. For instance, a fluorescent and colorimetric molecular probe has been designed to detect specific anions, demonstrating the principles of probe design. mdpi.com Another study developed a molecular probe to identify natural products containing furan (B31954) moieties through a specific chemical reaction. beilstein-journals.org
Hypothetically, if this compound were found to interact with a particular enzyme or receptor, it could be modified to incorporate a reporter group, transforming it into a probe for that target. This would enable researchers to visualize the distribution of the target within cells or tissues and to study how its activity is modulated by different stimuli. Elucidating the bacterial catabolic pathway of phenylacetate has provided insights into how related aromatic compounds are metabolized, which could inform the design of probes to study these processes. nih.govnih.gov
This remains a speculative but promising avenue for future research, contingent on the discovery of specific biological targets for this compound.
Sustainable Production and Environmental Remediation Strategies for Related Compounds
The increasing production and use of chemicals necessitate the development of sustainable practices that minimize their environmental impact. This includes not only green manufacturing processes but also effective strategies for remediation in case of environmental contamination.
Sustainable Production: As discussed in section 10.1, biocatalysis and the use of green solvents are key strategies for the sustainable production of this compound and related esters. beilstein-journals.orgnih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the development of environmentally benign synthetic methods. nih.gov
Environmental Remediation: Research into the environmental fate and remediation of structurally similar compounds, such as phthalate (B1215562) esters, provides valuable insights into potential strategies for this compound. Phthalate esters are known environmental contaminants, and various remediation techniques are being explored, including microbial degradation. mdpi.combohrium.comresearchgate.netnih.gov Certain microorganisms have been identified that can break down these esters, offering a natural and cost-effective way to clean up contaminated soil and water. mdpi.com The bacterial catabolism of phenylacetate itself has been elucidated, revealing the enzymatic pathways responsible for its degradation. nih.gov
Future research could focus on identifying and engineering microorganisms with enhanced capabilities to degrade this compound and other related esters. This could involve screening for novel enzymes or using metabolic engineering to optimize existing degradation pathways. Understanding the factors that influence the adsorption and migration of these compounds in soil is also crucial for developing effective remediation strategies. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
